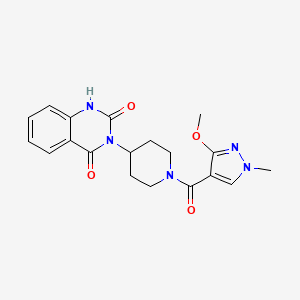

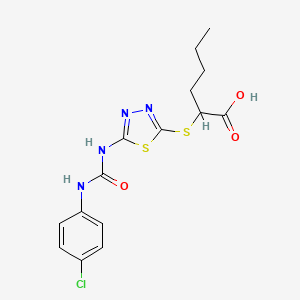

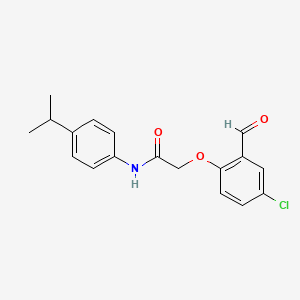

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyridazinone derivative that has shown promising results in medicinal chemistry, particularly in the development of drugs for the treatment of various diseases.

Scientific Research Applications

Drug Design and Pharmacological Activities

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one, a chemical compound with a complex structure, has potential applications in drug design due to its chemical features. Compounds with similar structural attributes, such as piperazine derivatives, have been extensively studied for their therapeutic uses across various medical conditions. For instance, piperazine, a core component similar to that in the mentioned compound, is found in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory activities. The modification of the substitution pattern on the piperazine nucleus has been shown to significantly alter the medicinal potential of the resultant molecules, suggesting that similar modifications to this compound could yield new pharmacological agents with diverse therapeutic applications (Rathi et al., 2016).

Antioxidant Properties

The study of antioxidants and their mechanisms is crucial in various fields, including medicine. Compounds with potential antioxidant activity can contribute significantly to therapeutic strategies against oxidative stress-related diseases. Methods used in determining antioxidant activity, such as spectrophotometric assays, can be applied to assess the antioxidant potential of this compound. These methods evaluate the capacity of compounds to scavenge free radicals, reduce metals, and inhibit lipid peroxidation, providing insights into their suitability as antioxidants or adjuncts in therapy against oxidative damage (Munteanu & Apetrei, 2021).

Potential in Organic Synthesis and Catalysis

Heterocyclic N-oxide molecules, which share some structural similarities with this compound, have shown a wide range of applications in organic synthesis and catalysis. These compounds serve as versatile synthetic intermediates and exhibit significant biological importance. Their functionalities make them attractive for the development of metal complexes, catalysts, and in asymmetric synthesis. The potential of heterocyclic N-oxide derivatives for medicinal applications, due to their diverse biological activities, suggests that this compound could also be explored for similar applications, providing a valuable resource for researchers in drug development and organic chemistry (Li et al., 2019).

Mechanism of Action

Future Directions

The future research directions would likely involve further exploration of the properties and potential applications of this compound. For example, pyrazole compounds have been proposed as promising ligands in metal complexes due to their various potential applications in the catalysis area but also in medicine or biomimetism studies .

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O/c1-10-9-11(2)18(16-10)13-3-4-14(20)19(17-13)12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUJGKSWNFJFHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCNCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)